molecular formula C18H17ClN4O2S B2716326 2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide CAS No. 896324-65-5

2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide

Cat. No. B2716326
CAS RN: 896324-65-5
M. Wt: 388.87
InChI Key: RLSNFZGGLFMDBI-UHFFFAOYSA-N
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Description

The compound “2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Chemical Reactions Analysis

The synthesis of the polysubstituted tetrahydro-4H-pyrido[1,2-a]pyrimidines was achieved through a domino desulfurative coupling–acylation–hydration and Michael addition reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis

One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones

A method involving the one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, utilizing cesium carbonate in refluxing acetonitrile, showcases the creation of complex heterocyclic structures. This process highlights the chemical versatility and potential for generating diverse molecular frameworks (Cho et al., 2003).

Synthesis of Innovative Heterocycles

Insecticidal Assessment of Heterocycles

The synthesis of various heterocycles, such as pyrrole, pyridine, and triazine derivatives, from a thiadiazole precursor, and their evaluation as insecticidal agents against the cotton leafworm demonstrates the potential of these compounds in agricultural applications (Fadda et al., 2017).

Antimicrobial Activity

Antimicrobial Activity of Heterocycles

Research into the synthesis of new heterocycles incorporating antipyrine moiety and their evaluation as antimicrobial agents underlines the medical and pharmaceutical significance of such compounds. These studies contribute to the development of new drugs and treatments for infections (Bondock et al., 2008).

Drug Delivery Systems

Encapsulation in Water Soluble Metalla-Cage

The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery showcases an innovative approach to improving the solubility and bioavailability of hydrophobic drugs, presenting a significant advancement in drug delivery technologies (Mattsson et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide” is not available, a molecular docking study using the later crystallographic data available for PFV integrase (IN) showed that the designed compounds bind into the active site of IN such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Future Directions

The development of new hits for “2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide” and its analogs could be a promising area of research. The compound and its analogs could be evaluated for their in vitro anti-HIV-1 activity . Furthermore, these compounds can provide a very good basis for the development of new hits .

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-10-6-11(2)16(12(3)7-10)21-15(24)9-26-17-20-14-5-4-13(19)8-23(14)18(25)22-17/h4-8H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSNFZGGLFMDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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